molecular formula C27H20FN3O4 B11425235 1-(3-fluorobenzyl)-N-(2-furylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

1-(3-fluorobenzyl)-N-(2-furylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11425235
M. Wt: 469.5 g/mol
InChI Key: WOSHYYPONPISFD-UHFFFAOYSA-N
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Description

1-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of fluorophenyl, furan, and phenyl groups further enhances its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 1-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the quinazoline core. The synthetic route may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The fluorophenyl, furan, and phenyl groups are introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.

Common reagents and conditions for these reactions include oxidizing agents like PCC, reducing agents like NaBH4, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 1-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE include other quinazoline derivatives with different substituents. These compounds may share similar core structures but differ in their chemical and biological properties due to variations in their substituents. Examples include:

    4-Anilinoquinazolines: Known for their kinase inhibitory activity.

    2,4-Diaminoquinazolines: Often used in the development of antifolate drugs.

    Quinazoline-2,4-diones: Studied for their potential as anti-cancer agents.

The uniqueness of 1-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE lies in its specific combination of substituents, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C27H20FN3O4

Molecular Weight

469.5 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C27H20FN3O4/c28-20-7-4-6-18(14-20)17-30-24-15-19(25(32)29-16-22-10-5-13-35-22)11-12-23(24)26(33)31(27(30)34)21-8-2-1-3-9-21/h1-15H,16-17H2,(H,29,32)

InChI Key

WOSHYYPONPISFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)N(C2=O)CC5=CC(=CC=C5)F

Origin of Product

United States

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